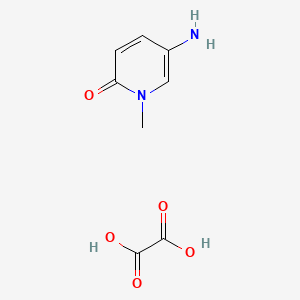

草酸-5-氨基-1-甲基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unfortunately, I couldn’t find a specific description for “5-Amino-1-methylpyridin-2(1H)-one oxalate”.

Synthesis Analysis

I’m sorry, but I couldn’t find any information on the synthesis of “5-Amino-1-methylpyridin-2(1H)-one oxalate”.Molecular Structure Analysis

No specific information on the molecular structure of “5-Amino-1-methylpyridin-2(1H)-one oxalate” was found.Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving “5-Amino-1-methylpyridin-2(1H)-one oxalate”.Physical And Chemical Properties Analysis

No specific physical and chemical properties of “5-Amino-1-methylpyridin-2(1H)-one oxalate” were found.科学研究应用

Photoreaction Studies

The study of photoreactions in amino-pyridine derivatives, including molecules similar to 5-amino-1-methylpyridin-2(1H)-one oxalate, reveals insights into amino-imino tautomerism. This phenomenon is observed through the use of UV irradiation, demonstrating the transformation of amino tautomers into imino tautomers and vice versa. Such studies provide foundational understanding for photochemical reactions in related compounds (Akai et al., 2006).

Structural and Theoretical Analysis

Research focusing on phthalide derivatives structurally related to 5-amino-1-methylpyridin-2(1H)-one oxalate emphasizes the importance of X-ray diffraction and DFT calculations in understanding molecular structure. Such investigations reveal detailed geometrical parameters, electronic properties, and theoretical insights, which are crucial in comprehending the chemical behavior of similar compounds (Yılmaz et al., 2020).

Coordination Chemistry

Studies on oxalato-bridged copper(II) complexes with amino-pyridine ligands, closely related to 5-amino-1-methylpyridin-2(1H)-one oxalate, highlight the significance of coordination chemistry in the synthesis of metal complexes. These complexes offer insights into molecular architectures and magnetic properties, which are essential for understanding the coordination behavior of similar organic compounds (Castillo et al., 2001).

Chemiluminescence in Analytical Chemistry

Research into the use of chemiluminescent reagents like tris(2,2'-bipyridyl)ruthenium(III) in flow streams, employing oxalate and related compounds, underscores the potential of 5-amino-1-methylpyridin-2(1H)-one oxalate in analytical applications. This field explores the detection limits, linear dynamic ranges, and sensitivity advantages of various analytes, including amino acids and NADH (Lee & Nieman, 1995).

Hydrogen Bonding and Crystal Structure

The exploration of hydrogen bonding in complexes involving substituted pyridines and oxalic acid provides insights into the crystal structures and hydrogen bond features of compounds akin to 5-amino-1-methylpyridin-2(1H)-one oxalate. Such studies are pivotal in understanding the molecular interactions and structural configurations of related organic compounds (Lautié & Belabbes, 1996).

Synthesis and Reactivity

Investigations into the synthesis of pyridine derivatives, which share structural similarities with 5-amino-1-methylpyridin-2(1H)-one oxalate, reveal various methods and reactivities. Understanding the synthetic pathways and chemical modifications of these compounds is crucial for their potential application in various fields, including medicinal chemistry (Temple et al., 1992).

Enzyme Modeling

Studies on Mn (II) complexes as models for Oxalate Decarboxylases and Oxalate Oxidases offer insights into the enzymatic activity related to oxalate. This research is significant for understanding the catalytic mechanisms and potential applications of enzymes that interact with compounds like 5-amino-1-methylpyridin-2(1H)-one oxalate (Scarpellini et al., 2008).

安全和危害

No specific safety and hazard information for “5-Amino-1-methylpyridin-2(1H)-one oxalate” was found.

未来方向

I couldn’t find any information on the future directions of research or applications for “5-Amino-1-methylpyridin-2(1H)-one oxalate”.

属性

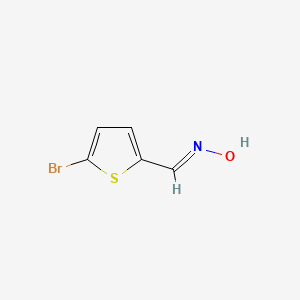

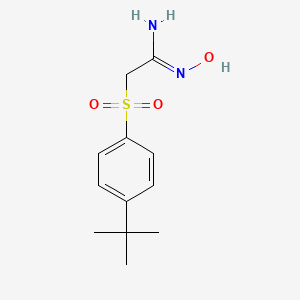

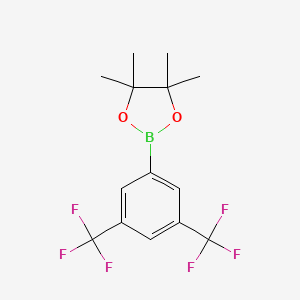

IUPAC Name |

5-amino-1-methylpyridin-2-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.C2H2O4/c1-8-4-5(7)2-3-6(8)9;3-1(4)2(5)6/h2-4H,7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBSPXBKMZHOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-methylpyridin-2(1H)-one oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)